(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group containing a trifluoromethyl substituent. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it valuable in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group or through a Grignard reaction followed by hydrolysis.
Attachment of the Benzoyl Group: The benzoyl group with the trifluoromethyl substituent can be introduced through Friedel-Crafts acylation using 4-(trifluoromethyl)benzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The benzoyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Esters, amides, or anhydrides.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity due to its electronic and steric effects, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethylbenzoyl moiety but lacks the cyclohexane ring.
2-(Trifluoromethyl)benzoic acid: Similar structure with the trifluoromethyl group in a different position.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, offering different chemical properties.
Uniqueness
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the trifluoromethylbenzoyl group. This combination imparts distinct chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
820991-12-6 |
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Molecular Formula |
C15H15F3O3 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)14(20)21/h5-8,11-12H,1-4H2,(H,20,21)/t11-,12-/m1/s1 |
InChI Key |
VWBZXRKFNOBABC-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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